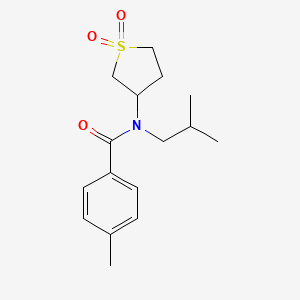

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tetrahydrothiophene ring with a sulfone group, an isobutyl group, and a 4-methylbenzamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

This compound: interacts with its targets, the GIRK channels, by acting as an activator . This means that the compound enhances the activity of these channels, leading to an increased flow of potassium ions into the cell.

Pharmacokinetics

The ADME properties of This compound It has been suggested that the compound displays improved metabolic stability over prototypical urea-based compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring. This can be achieved through the cyclization of a suitable diene with a sulfur source under acidic conditions.

Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the sulfone-containing tetrahydrothiophene with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form higher oxidation state derivatives.

Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Higher oxidation state sulfone derivatives.

Reduction: Sulfide or sulfoxide derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used to study the effects of sulfone-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfone groups and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Comparación Con Compuestos Similares

Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide: Lacks the 4-methyl group on the benzamide moiety.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-nitrobenzamide: Contains a nitro group instead of a methyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its stability under various conditions.

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methylbenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetrahydrothiophene moiety, an isobutyl group, and a 4-methylbenzamide functional group. Its molecular formula is C14H19N3O2S, with a molecular weight of approximately 293.38 g/mol. The structural uniqueness contributes to its lipophilicity and potential interactions with biological targets.

This compound is primarily investigated for its ability to inhibit tumor cell proliferation. The mechanisms through which it exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth.

- Receptor Modulation : It has the potential to interact with various receptors that play critical roles in cellular signaling pathways related to cancer.

- Cell Cycle Disruption : Preliminary studies suggest that it can disrupt the normal cell cycle, leading to increased apoptosis in cancer cells.

Anticancer Properties

Recent studies have focused on evaluating the anticancer properties of this compound. For instance:

- Tumor Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations for therapeutic applications.

- Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspase pathways and by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Comparative Studies

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor agent | 15 | |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide | Antitumor agent | 10 | |

| N-(3-cyanophenyl)-3-[1,1-dioxidotetrahydrothiophen-3-yl]benzamide | Moderate inhibitor | 25 |

Study 1: In Vitro Assessment

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.

Study 2: Mechanistic Exploration

A follow-up study investigated the molecular pathways influenced by this compound. Western blot analyses showed significant changes in protein expression levels associated with cell cycle regulation (cyclin D1 downregulation) and apoptosis (caspase activation). These findings support the hypothesis that the compound not only inhibits cell proliferation but also promotes programmed cell death.

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-12(2)10-17(15-8-9-21(19,20)11-15)16(18)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESKLYGUJXUMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.